Guanidine-13C hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

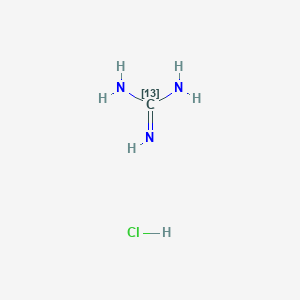

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(13C)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJBBJSCAKJQF-YTBWXGASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584044 | |

| Record name | (~13~C)Guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286013-04-5 | |

| Record name | (~13~C)Guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286013-04-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Stable Isotope Labeling in Contemporary Scientific Inquiry

Stable isotope labeling is a fundamental technique in modern scientific investigation, enabling researchers to track the fate of molecules within complex systems. silantes.comsilantes.com Unlike radioactive isotopes, stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) are non-radioactive, making them safe for a wide range of experimental conditions, including studies in living organisms. diagnosticsworldnews.comcreative-proteomics.com The key principle lies in replacing an atom in a molecule with its heavier, stable isotope. This substitution results in a compound that is chemically identical to its unlabeled counterpart but has a distinct mass. diagnosticsworldnews.com

This mass difference allows for the sensitive and accurate tracking of labeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.comdiagnosticsworldnews.com In MS, the increased mass of the labeled molecule allows it to be distinguished from the naturally abundant, unlabeled form. silantes.com In NMR spectroscopy, the presence of isotopes like ¹³C can provide detailed structural and dynamic information about the molecule and its interactions. silantes.com

The applications of stable isotope labeling are vast and cut across numerous scientific disciplines. In proteomics and metabolomics, it is used for the precise quantification of proteins and metabolites. silantes.comdiagnosticsworldnews.com In drug discovery and development, it aids in understanding the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. musechem.com Furthermore, stable isotope labeling is instrumental in elucidating metabolic pathways, studying enzyme kinetics, and investigating the structure and function of biomolecules like proteins and nucleic acids. silantes.comsilantes.comdiagnosticsworldnews.com

An Overview of Guanidine 13c Hydrochloride As a Versatile Isotopic Probe and Research Reagent

Guanidine-13C hydrochloride is the hydrochloride salt of guanidine (B92328) in which the central carbon atom has been replaced with the ¹³C isotope. sigmaaldrich.com Guanidine hydrochloride itself is a powerful chaotropic agent, meaning it disrupts the structure of water and is widely used as a protein denaturant in biochemical research. medchemexpress.comsigmaaldrich.comwikipedia.org It can unfold proteins by disrupting the hydrogen bonds that maintain their three-dimensional structure. sigmaaldrich.com

The incorporation of the ¹³C label into guanidine hydrochloride creates a versatile research tool with several key applications:

NMR Spectroscopy: The ¹³C nucleus is NMR-active, and its presence in this compound allows for detailed NMR studies. Researchers can use it to probe the interactions of the guanidinium (B1211019) ion with proteins and other biomolecules during denaturation and refolding processes. wgtn.ac.nzplos.org The chemical shifts of the ¹³C-labeled guanidinium ion can provide information about its local environment and binding interactions. ox.ac.uk

Mass Spectrometry: The mass shift introduced by the ¹³C isotope allows for the use of this compound as an internal standard in mass spectrometry-based quantitative analyses. silantes.com This is particularly useful in studies tracking the fate of guanidine-containing compounds in biological systems.

Mechanistic Studies: By using ¹³C-labeled guanidine hydrochloride, scientists can investigate the mechanisms of protein denaturation and refolding with greater clarity. xiahepublishing.comacs.org The labeled compound allows for the direct observation of the denaturant's role in these processes.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | H₂N¹³C(=NH)NH₂ · HCl sigmaaldrich.com |

| Molecular Weight | Approximately 96.52 g/mol sigmaaldrich.com |

| Isotopic Purity | Typically 99 atom % ¹³C sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Melting Point | 185-189 °C sigmaaldrich.com |

| Primary Application | Protein denaturation and folding studies, NMR spectroscopy, Mass spectrometry sigmaaldrich.comsigmaaldrich.complos.org |

The Evolution of Research Applications for Guanidine Hydrochloride and Its Isotopically Labeled Analogues

The use of guanidine (B92328) hydrochloride in research has a long history, initially recognized for its potent protein denaturing capabilities. wikipedia.orgnih.gov For decades, it has been a standard tool for unfolding proteins to study their primary structure or to solubilize proteins from inclusion bodies. sigmaaldrich.com Research has shown a linear relationship between the concentration of guanidinium (B1211019) chloride and the free energy of protein unfolding. wikipedia.org In aqueous solutions of 6 M guanidinium chloride, most proteins lose their secondary structure and become random coils. wikipedia.org

The advent of stable isotope labeling has significantly expanded the utility of guanidine hydrochloride in research. The development of Guanidine-13C hydrochloride and other isotopically labeled analogues (e.g., labeled with ¹⁵N or deuterium) has opened new avenues for investigation. medchemexpress.commedchemexpress.com

Early applications focused on using these labeled compounds to gain a more nuanced understanding of protein folding and stability. xiahepublishing.comacs.org For instance, NMR studies using labeled guanidine hydrochloride have provided insights into the residual structure in denatured proteins and the nature of folding intermediates. plos.org

More recently, the applications have broadened. In the field of metabolomics, ¹³C-labeled compounds are crucial for tracing metabolic pathways. While not a primary metabolite, labeled guanidine derivatives can be used in specific contexts to study enzymatic reactions involving the guanidinium group, such as those catalyzed by arginine kinases. The use of this compound has also been explored in the context of material science, for example, in the study of gypsum hydration water. researchgate.net

The synthesis of this compound and other labeled guanidines has also evolved. While early methods may have been complex, more efficient synthetic routes have been developed, making these valuable research tools more accessible. researchgate.netgoogle.comchemicalbook.com These advancements continue to drive the discovery of new applications for this compound in diverse areas of chemical and biochemical research.

An in-depth examination of this compound, this article focuses on the chemical strategies and analytical methodologies pertinent to its synthesis and characterization. The content is strictly confined to the isotopic enrichment, synthesis pathways, and subsequent validation and purity assessment of this labeled compound.

Applications in Quantitative Proteomics and Protein Science Research

Guanidine (B92328) Hydrochloride as a Key Reagent in Protein Extraction and Solubilization

Effective protein extraction and solubilization are critical first steps for any successful proteomic analysis. Guanidine hydrochloride is particularly adept at this, especially for challenging samples like inclusion bodies and tissues rich in extracellular matrix. researchgate.net

Inclusion bodies, which are dense aggregates of misfolded proteins often formed during recombinant protein expression in bacteria, are notoriously difficult to solubilize. mpbio.comnih.gov Guanidine hydrochloride, typically at concentrations of 6 M, is a potent denaturant that can effectively dissolve these insoluble protein aggregates. mpbio.comresearchgate.netsigmaaldrich.com This process involves breaking the hydrogen bonds and disrupting the hydrophobic interactions that hold the protein in its aggregated state, thereby increasing the solubility of the protein. qinmuchem.comyacooscience.comsigmaaldrich.com

The mechanism of action involves the guanidinium (B1211019) ion's ability to interfere with the structure of water and interact with the protein backbone and amino acid side chains. This disrupts the non-covalent forces that maintain the protein's secondary and tertiary structures, leading to unfolding and increased solubility. qinmuchem.comyacooscience.comnih.gov For instance, in the TRIzol method for simultaneous RNA, DNA, and protein extraction, a wash solution containing 0.3 M guanidine hydrochloride in ethanol (B145695) is used to wash the protein pellet after precipitation. creative-diagnostics.comulisboa.pttandfonline.com This step aids in removing contaminants and preparing the protein for subsequent solubilization. researchgate.net

Protocols for solubilizing proteins from inclusion bodies often involve dissolving the aggregates in a high concentration of guanidine hydrochloride (e.g., 6 M), sometimes in the presence of reducing agents like dithiothreitol (B142953) (DTT) to break any disulfide bonds. researchgate.netmpbio.com Following solubilization, the denatured protein can then be purified or refolded into its active conformation. nih.govresearchgate.net

Table 1: Common Concentrations of Guanidine Hydrochloride in Protein Extraction and Solubilization

| Application | Typical Guanidine Hydrochloride Concentration | Purpose |

| Solubilization of Inclusion Bodies | 6 M - 8 M | To denature and dissolve aggregated proteins. mpbio.comresearchgate.netsigmaaldrich.com |

| Washing Protein Pellets (e.g., in TRIzol method) | 0.3 M (in 95% ethanol) | To remove contaminants from the precipitated protein. creative-diagnostics.comulisboa.pttandfonline.com |

| General Protein Denaturation | 6 M - 8 M | To unfold proteins for subsequent analysis or refolding. mpbio.comsigmaaldrich.com |

Optimization of Protein Digestion Protocols for Mass Spectrometry-Based Proteomics

Accurate and efficient protein digestion is fundamental to mass spectrometry-based proteomics. Guanidine hydrochloride plays a significant role in optimizing this process, particularly for "shotgun" or "bottom-up" proteomics approaches.

Enhanced Efficiency in Shotgun and Bottom-Up Proteomics Workflows

In shotgun proteomics, proteins are enzymatically digested into smaller peptides, which are then analyzed by mass spectrometry. For the digestive enzymes, such as trypsin, to access all potential cleavage sites, the protein must be fully denatured and solubilized. Guanidine hydrochloride is highly effective in this regard. researchgate.net

By thoroughly unfolding the proteins, guanidine hydrochloride ensures that the protease can access its target sites, leading to more complete and reproducible digestion. researchgate.net This is crucial for achieving comprehensive proteome coverage and accurate protein identification and quantification. Research has demonstrated that using guanidine hydrochloride in the digestion buffer can significantly accelerate the digestion process. For example, studies have shown that protein digestion with endoprotease Lys-C in the presence of guanidine hydrochloride can be optimally completed within 30 minutes, a substantial reduction from the traditional overnight incubation. researchgate.net

The use of guanidine hydrochloride can be particularly advantageous for high-throughput proteomics experiments where speed and efficiency are paramount. researchgate.net Its ability to facilitate rapid and complete digestion allows for streamlined sample preparation workflows. researchgate.net

Mitigation of Artifacts in Guanidine Hydrochloride-Containing Samples

While highly effective, the presence of high concentrations of guanidine hydrochloride can interfere with downstream analytical techniques, such as mass spectrometry, and can inhibit the activity of proteases like trypsin. Therefore, its concentration must be reduced before enzymatic digestion and subsequent analysis. yacooscience.com

A common strategy is to dilute the sample to a concentration of guanidine hydrochloride that is compatible with protease activity, typically below 0.5 M. However, this dilution can sometimes lead to protein precipitation. An alternative approach involves the use of buffer exchange or dialysis to remove the guanidine hydrochloride before digestion.

Importantly, studies have shown that when used appropriately, guanidine hydrochloride does not introduce significant chemical artifacts. For instance, incubating samples in guanidine hydrochloride at high temperatures (e.g., 95°C) has been found to be a suitable method for shotgun proteomics without causing unwanted chemical modifications. researchgate.net This makes it a reliable reagent for preparing samples for mass spectrometry analysis. researchgate.net

Mechanistic Studies of Protein Unfolding and Refolding Processes

Guanidine hydrochloride is a powerful tool for investigating the fundamental processes of protein folding, unfolding, and stability. By systematically varying the concentration of guanidine hydrochloride, researchers can induce and monitor the denaturation of proteins, providing insights into their structural transitions.

Equilibrium and Kinetic Denaturation Studies

Equilibrium denaturation studies often involve monitoring a structural signal, such as circular dichroism or fluorescence, as a function of guanidine hydrochloride concentration. nih.gov This allows for the determination of the thermodynamic stability of a protein, typically expressed as the free energy of unfolding in the absence of the denaturant. At room temperature, a concentration of 3-4 M guanidine hydrochloride is often sufficient to bring a globular protein to the midpoint of its denaturation transition, while concentrations around 6 M are generally required for complete denaturation. yacooscience.comyacooscience.com

Kinetic studies, on the other hand, examine the rates of protein unfolding and refolding. By rapidly changing the concentration of guanidine hydrochloride, for example, using a stopped-flow instrument, researchers can follow the time course of these processes. These experiments provide information about the energy landscape of protein folding and the nature of the transition state. pnas.org

Recent kinetic studies on RNase H have provided evidence for a two-stage mechanism of protein denaturation by guanidinium chloride. The first step involves the binding of the denaturant to the protein surface, leading to the formation of a "dry molten globule," an expanded state with a non-solvated core. The second step involves the solvation of the core and global unfolding. pnas.org

Investigation of Intermediate States and Aggregation Pathways

Protein folding is not always a simple two-state process. In many cases, partially folded intermediates can be populated along the folding or unfolding pathway. These intermediates can be transient and difficult to detect, but they are often implicated in protein misfolding and aggregation, which are associated with a number of diseases.

Guanidine hydrochloride-induced unfolding experiments can be used to detect and characterize these intermediate states. pnas.org By carefully analyzing the denaturation curves, researchers can sometimes identify deviations from a simple two-state transition, suggesting the presence of one or more intermediates. For example, the observation of a "dry molten globule" intermediate during the guanidinium chloride-induced unfolding of some proteins highlights the complex nature of the denaturation process. pnas.org This intermediate is an expanded form of the native protein with a dry core, and its formation indicates that the hydrophobic effect is not the only factor at play in protein stabilization. pnas.org

Understanding the formation and properties of these intermediates is crucial for elucidating the mechanisms of protein aggregation and for developing strategies to prevent it.

Guanidine 13c Hydrochloride in Metabolic Flux Analysis Mfa and Metabolomics

Principles and Methodologies of 13C-Metabolic Flux Analysis

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. d-nb.infobenthamdirect.com The core principle involves introducing a substrate labeled with the stable isotope 13C into a biological system. numberanalytics.com As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. numberanalytics.com

The fundamental steps of 13C-MFA include:

Isotope Labeling: Cells are cultured in a medium containing a 13C-labeled substrate, such as Guanidine-13C hydrochloride. benthamdirect.comnih.gov

Isotopic Steady State: The cells are allowed to reach an isotopic steady state, where the distribution of 13C in the metabolites becomes constant over time. d-nb.infonih.gov

Metabolite Extraction and Analysis: Intracellular metabolites are extracted, and the mass distribution of their isotopologues (molecules differing only in their isotopic composition) is measured. nih.govresearchgate.net

Computational Modeling: The experimental labeling data, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., substrate uptake and product secretion rates), are used to computationally estimate the intracellular fluxes. numberanalytics.comnih.gov

Two main analytical techniques are used to measure the 13C labeling patterns: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. benthamdirect.comresearchgate.net These techniques provide data on the mass isotopomer distribution (MID), which is the fractional abundance of each isotopologue of a metabolite. nih.gov

Design of 13C-Labeling Experiments for Metabolic Tracing

The design of a 13C-labeling experiment is crucial for obtaining accurate and precise flux measurements. nih.govsci-hub.se A key aspect is the selection of the isotopic tracer. utah.edu The choice of which substrate to label and the specific positions of the 13C atoms within the molecule can significantly impact the resolution of different metabolic pathways. nih.gov

For instance, using a combination of different tracers in parallel experiments can provide more comprehensive flux information. d-nb.info For example, [1,2-13C]glucose and [U-13C]glucose might be used in separate cultures to better resolve fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. utah.edu The optimal experimental design often involves computational simulations to predict which tracer experiments will provide the most informative data for a given metabolic network. vanderbilt.edu

Factors to consider in the experimental design include:

The specific metabolic pathways of interest.

The available analytical techniques for measuring isotope patterns.

The cost and availability of different 13C-labeled substrates.

Quantification of Intracellular Carbon Fluxes using this compound as a Tracer

While glucose and glutamine are common 13C-labeled tracers, other compounds like this compound can be used to probe specific metabolic pathways. medchemexpress.comd-nb.info Guanidine (B92328) itself is a precursor for the synthesis of several important biomolecules, including arginine and creatine. By using this compound as a tracer, researchers can specifically track the carbon flow through these pathways.

The quantification process involves:

Introducing this compound into the cell culture medium.

Measuring the mass isotopomer distributions of downstream metabolites, such as amino acids, using techniques like GC-MS or LC-MS. shimadzu.comnih.gov

Using computational software to fit the measured MIDs and extracellular flux rates to a metabolic model. This allows for the calculation of intracellular flux values. vanderbilt.edu

The resulting flux map provides a quantitative understanding of how cells utilize guanidine and integrate its carbon into their metabolic network.

Analytical Techniques for 13C Isotope Pattern Measurement in Metabolites

The accurate measurement of 13C isotope patterns in metabolites is a critical component of 13C-MFA. The two primary analytical platforms used for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. benthamdirect.comfrontiersin.org

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for analyzing the labeling of central carbon metabolites, such as amino acids and organic acids. sci-hub.seshimadzu.com Metabolites are first derivatized to make them volatile before being separated by GC and detected by MS.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for analyzing a broader range of metabolites, including those that are not amenable to GC-MS, such as nucleotides and larger, non-volatile compounds. nih.govlcms.cz High-resolution mass spectrometers, like Orbitrap instruments, can provide very accurate mass measurements, which aids in the identification of metabolites and the resolution of their isotopologues. oup.comlcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy:

13C NMR: This technique can provide information about the specific position of 13C labels within a molecule, which can be highly valuable for resolving complex metabolic pathways. acs.orgcore.ac.uk However, NMR is generally less sensitive than MS. benthamdirect.com

1H-NMR: Advanced 1H-NMR techniques can also be used to infer 13C enrichment by observing the effects of 13C on the proton signals. acs.org

The choice of analytical technique depends on the specific metabolites of interest, the required sensitivity, and the need for positional isotope information.

Mechanistic Investigations of Chemical and Biochemical Phenomena Using Guanidine 13c Hydrochloride

Elucidation of Reaction Mechanisms in Catalytic Processes

Guanidines and their derivatives are recognized as highly effective organocatalysts due to their strong basicity and unique hydrogen-bonding capabilities. nih.govresearchgate.net The use of Guanidine-¹³C hydrochloride is instrumental in elucidating the precise mechanisms of these catalytic reactions. The ¹³C label serves as a spectroscopic handle to identify and characterize transient intermediates and to map the flow of atoms throughout a catalytic cycle.

Research has identified several modes of action for guanidine-based catalysts:

Nucleophilic Catalysis: Guanidines can act as nucleophiles in various reactions. researchgate.net

Brønsted Base Catalysis: As strong organic bases, they can deprotonate substrates to initiate a reaction. nih.gov

Hydrogen-Bonding Catalysis: The conjugate acid, the guanidinium (B1211019) ion, can activate substrates by forming specific hydrogen bonds. This can involve monofunctional activation of a nucleophile or electrophile, or bifunctional activation where both are engaged simultaneously. researchgate.netdocumentsdelivered.com

The study of transition-metal-catalyzed reactions for the synthesis of complex guanidines also benefits from isotopic labeling. rsc.org By incorporating a ¹³C label, researchers can use NMR spectroscopy to distinguish the catalyst's guanidinyl group from substrate molecules, clarifying the coordination chemistry and the steps involved in C-N bond formation. rsc.orgresearchgate.net For example, in a proposed catalytic cycle, the appearance and disappearance of ¹³C-NMR signals corresponding to catalyst-substrate adducts can provide definitive evidence for the proposed intermediates and transition states. researchgate.net

Probing Enzyme-Substrate Interactions and Active Site Contributions

The guanidinium group is a recurring motif in biological systems, most notably in the side chain of the amino acid arginine. Consequently, guanidine (B92328) hydrochloride can act as a mimic or an inhibitor for enzymes that recognize arginine. Incorporating a ¹³C label into guanidine hydrochloride allows for detailed investigation of these interactions within an enzyme's active site using techniques like solid-state or solution NMR.

Structural studies have shown that the active sites of guanidino-group modifying enzymes (GMEs) feature conserved acidic residues (aspartate or glutamate) that form crucial hydrogen bonds with the substrate's guanidino group. nih.gov When Guanidine-¹³C hydrochloride is introduced as a substrate analog or inhibitor, ¹³C-NMR can probe the local electronic environment of the labeled carbon. The resulting chemical shift provides information on the strength and geometry of hydrogen bonds and other non-covalent interactions with active site residues, helping to build a precise map of the binding pocket. nih.gov

Furthermore, guanidine hydrochloride can act as an inhibitor for certain enzymes. For instance, it inhibits recombinant human protein disulfide isomerase (rhPDI) via a mixed-type noncompetitive mechanism. tandfonline.com In such studies, ¹³C-labeled guanidine could be used to determine if the inhibition occurs through binding at the active site or an allosteric site by detecting proximity to other labeled residues within the protein. Some bacterial enzymes, such as urea (B33335) carboxylase, have been found to preferentially use guanidine as a substrate over urea, demonstrating a catalytic efficiency that is approximately 40-fold greater for guanidine. nih.gov

Influence on Molecular Recognition and Self-Assembly Processes

The planar, charge-delocalized structure of the guanidinium ion makes it an exceptional functional group for molecular recognition and directing self-assembly. It is a highly effective hydrogen-bond donor, capable of forming multiple, well-defined hydrogen bonds with complementary anions, particularly carboxylates and phosphates. This strong and specific interaction is a cornerstone of supramolecular chemistry.

The use of Guanidine-¹³C hydrochloride enables researchers to study the dynamics and structure of these self-assembled systems. For example, studies on guanidine-type surfactants like dodecylguanidine (B90949) hydrochloride have shown that they have a greater ability to form aggregates compared to other cationic surfactants. acs.org This enhanced self-assembly is attributed to attractive forces, including hydrogen bonding, between the guanidinium headgroups of the surfactant molecules. acs.org By using ¹³C-labeled guanidine, changes in the ¹³C-NMR chemical shift upon micelle formation can provide direct evidence of these intermolecular interactions and characterize the local environment within the assembled structure.

Computational and experimental methods have been combined to investigate the self-assembly of various peptide-based hydrogels, where molecular recognition plays a key role. nih.gov The introduction of a ¹³C label would provide an experimental tool to validate computational models by tracking the specific interactions of the guanidinium group as it drives the formation of larger structures. hw.ac.uk

Kinetic Analysis of Guanidine Hydrochloride-Mediated Effects on Biological Systems

Guanidine hydrochloride is widely used as a chemical denaturant to study the kinetics of protein folding and unfolding. qinmuchem.com These kinetic analyses provide fundamental insights into the stability of proteins and the pathways they take to achieve their native three-dimensional structures. Stopped-flow fluorescence and circular dichroism (CD) are common techniques used to monitor these rapid conformational changes.

The denaturation process is often complex and can involve multiple steps. For example, the denaturation of the dimeric cAMP receptor protein (CRP) was shown to follow a sequential mechanism where the dimer first dissociates into subunits, which then unfold. nih.gov Similarly, the unfolding of the CO-Sensing Transcription Factor, CooA, proceeds through distinct steps, each with a characteristic free energy of unfolding that depends on the guanidine hydrochloride concentration. nih.gov

While kinetic studies often rely on optical spectroscopy, the incorporation of a ¹³C label into guanidine hydrochloride would allow for complementary NMR-based kinetic analyses. This could reveal changes at a local level, monitoring the rate at which specific guanidinium binding sites on a protein become disrupted during the unfolding process.

The tables below present kinetic and thermodynamic data from studies on the effects of guanidine hydrochloride on enzyme activity and protein stability.

| Galactose Concentration (mM) | Apparent Inactivation Rate Constant, A (s⁻¹) | Michaelis Constant, Kₘ (mM) | Maximum Velocity, Vₘₐₓ (µmol/min) | Inhibition Type |

|---|---|---|---|---|

| 0 | 0.0323 | 0.24 | 20.0 | Non-competitive (GdnHCl alone) |

| 5 | 0.0150 | 0.43 | 20.0 | Competitive |

| 10 | 0.0185 | 0.40 | 16.7 | Non-competitive |

| 20 | 0.0220 | 0.29 | 12.5 | Non-competitive |

| Unfolding Step | GuHCl Concentration Range (M) | Structural Transition | Fitted Free Energy of Unfolding (ΔG) (kJ/mol) |

|---|---|---|---|

| Step I | 0 - 3 | Unfolding of the DNA-binding domain | 17 |

| Step II | 3 - 4 | Unfolding of the heme domain | 26 |

Development and Optimization of Analytical and Sample Preparation Methodologies

Application in Enhanced Chromatographic Separations

Guanidine (B92328) hydrochloride, a strong chaotropic agent, plays a significant role in various chromatographic techniques by improving the separation and analysis of biomolecules. cytivalifesciences.com Its ability to denature proteins and disrupt non-covalent interactions makes it a valuable additive in mobile phases and sample preparation protocols. cytivalifesciences.comharvardapparatus.com The isotopically labeled form, Guanidine-13C hydrochloride, serves as an internal standard in quantitative analyses, allowing for precise and accurate measurements. medchemexpress.com

In size exclusion chromatography (SEC), guanidine hydrochloride is used to unfold proteins, ensuring that their separation is based on their true molecular weight rather than their hydrodynamic radius, which can be influenced by their tertiary and quaternary structures. harvardapparatus.com This is particularly crucial for the characterization of protein aggregates and fragments. Similarly, in affinity chromatography, guanidine hydrochloride can be employed as a cleaning-in-place (CIP) agent to remove strongly bound or denatured proteins from the column matrix, thereby regenerating the column for subsequent uses. cytivalifesciences.com While effective, its cleaning efficiency for certain fouled proteins may be less than that of sodium hydroxide. cytivalifesciences.com

Ion-exchange chromatography (IC) methods have been developed for the determination of guanidine in pharmaceutical formulations, offering a direct analysis without the need for prior derivatization, which is often required in gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods. thermofisher.com The use of a cation-exchange column with suppressed conductivity detection provides a simple, accurate, and robust assay for guanidine. thermofisher.com

The table below summarizes the applications of guanidine hydrochloride in different chromatographic techniques.

| Chromatographic Technique | Application of Guanidine Hydrochloride | Purpose |

| Size Exclusion Chromatography (SEC) | Additive in mobile phase | Denatures proteins for accurate molecular weight determination. harvardapparatus.com |

| Affinity Chromatography | Cleaning-in-Place (CIP) agent | Removes precipitated and denatured proteins from the resin. cytivalifesciences.com |

| Ion-Exchange Chromatography (IC) | Analyte | Direct determination in pharmaceutical formulations without derivatization. thermofisher.com |

| High-Performance Liquid Chromatography (HPLC) | Protein Digestion | Used in protein digestion for peptide mapping. researchgate.net |

Role in Biological Sample Preservation for Molecular Diagnostics

Guanidine hydrochloride is a critical component in buffers used for the preservation of biological samples, particularly for molecular diagnostics. scite.airesearchgate.netnih.gov Its primary function is to act as a strong chaotropic agent, which disrupts cellular structures, denatures proteins, and inactivates nucleases (enzymes that degrade nucleic acids like DNA and RNA). promega.commagen-tec.com This property is essential for maintaining the integrity of nucleic acids from the point of sample collection to analysis. researchgate.net

In the context of viral diagnostics, such as for SARS-CoV-2, guanidine hydrochloride-based storage buffers serve a dual purpose: they effectively inactivate infectious viral particles, reducing the biological risk to laboratory personnel, and simultaneously preserve the viral RNA for subsequent analysis by methods like reverse transcription-quantitative polymerase chain reaction (RT-qPCR). researchgate.netnih.govmdpi.com Studies have shown that solutions containing a high concentration of guanidine hydrochloride (e.g., >4M) can efficiently preserve SARS-CoV-2 RNA stability in samples like pharyngeal lavages. researchgate.netmdpi.com These buffers have demonstrated compatibility with various commercial RNA extraction platforms. nih.gov

The mechanism of action involves the disruption of hydrogen bonds and hydrophobic interactions within proteins, leading to their denaturation and the inactivation of enzymes like RNases. magen-tec.com This prevents the degradation of RNA, which is notoriously unstable. researchgate.net Guanidine salts, in high concentrations, are key to lysis buffers that disrupt cells and allow nucleic acids to bind to silica (B1680970) matrices during purification. promega.com

The following table outlines the key findings from a study on a guanidine-hydrochloride-based storage buffer for SARS-CoV-2 diagnostics. researchgate.net

| Feature | Finding | Significance |

| RNA Preservation | RNA from samples diluted in the storage buffer was efficiently preserved. researchgate.net | Ensures accurate and reliable detection of viral RNA. |

| Virus Inactivation | Spiking samples with infectious SARS-CoV-2 particles resulted in rapid virus inactivation. researchgate.netnih.gov | Enhances safety for laboratory personnel handling infectious samples. |

| RNase Inhibition | RNase concentrations up to 100 ng/mL were effectively inhibited. researchgate.netnih.gov | Protects RNA integrity from degradation by ribonucleases. |

| Compatibility | The buffer showed good compatibility with several commercial RNA extraction platforms. nih.gov | Allows for seamless integration into existing laboratory workflows. |

Use in Deep Eutectic Solvents (DES) for Advanced Chemical Processes

Guanidine hydrochloride has emerged as a valuable component in the formulation of deep eutectic solvents (DESs), a new class of ionic liquid analogues. acs.org DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point significantly lower than that of the individual components. acs.orgmdpi.com Guanidine hydrochloride can act as an HBD in these mixtures. sci-hub.se

The incorporation of guanidine hydrochloride into DESs can fine-tune their physicochemical properties, such as basicity, for specific applications. nih.govacs.org For instance, by substituting urea (B33335) with guanidine in a choline (B1196258) chloride-based DES (reline), the basicity of the resulting solvent can be increased. nih.govacs.org This enhanced basicity is beneficial for processes like CO2 chemical absorption. nih.gov

Guanidine-based DESs have shown promise in various advanced chemical processes, including:

Biomass Pretreatment: Acidic guanidine hydrochloride DESs have been used for the pretreatment of lignocellulosic biomass, such as corn stalk, to improve the efficiency of enzymatic hydrolysis for the production of biofuels like bio-based ethanol (B145695). caf.ac.cn

Nanomaterial Synthesis: DESs containing guanidine hydrochloride have been utilized in the fabrication of nanosize reticular materials and in electrochemical processes. researchgate.net

Extraction: These solvents have been applied as extraction media in various sample preparation techniques. researchgate.net

The table below presents examples of deep eutectic solvents formulated with guanidine hydrochloride and their applications.

| DES Composition (HBA:HBD) | Application | Reference |

| Choline chloride:Guanidine hydrochloride:Urea | CO2 chemical absorption | nih.gov |

| Guanidine hydrochloride:Fructose:Water | Extraction solvent for selenium analysis | researchgate.net |

| Guanidine hydrochloride:Glycerol:Water | Extraction solvent for selenium analysis | researchgate.net |

| Guanidine hydrochloride:Ethylene glycol:Organic Acids | Pretreatment of corn stalk for enzymatic hydrolysis | caf.ac.cn |

The versatility of guanidine hydrochloride as a component in DESs opens up new avenues for developing greener and more efficient chemical processes.

Emerging Research Frontiers and Future Prospects of Guanidine 13c Hydrochloride Research

Integration with Multi-Omics and Systems Biology Approaches

Systems biology aims to create a holistic understanding of biological systems by integrating complex data from various "omics" fields, such as genomics, proteomics, and metabolomics. nih.govbeckman.com A significant challenge in this endeavor is the accurate quantification of changes in biomolecules across different states. researchgate.net Guanidine-13C hydrochloride provides a powerful tool for quantitative proteomics and metabolomics, which are essential components of multi-omics analysis. frontiersin.orgnih.gov

In quantitative proteomics, stable isotope labeling is a cornerstone for accurately measuring protein abundance and turnover. This compound can be used to introduce a ¹³C label into specific amino acids, such as arginine, within proteins. This labeled arginine can then be traced and quantified with high precision using mass spectrometry. This allows researchers to compare protein expression levels between different samples—for example, a healthy versus a diseased state—generating the robust quantitative data required for systems-level models. nih.govnih.gov This integration helps bridge the gap between genomic information and functional outcomes at the protein and metabolite levels. researchgate.net

The data generated through these labeling strategies are foundational for constructing comprehensive models of cellular processes, offering insights that are not apparent from any single omics dataset alone. nih.govbeckman.com

Innovations in Targeted Isotopic Labeling Strategies

Isotopic labeling is a critical technique for simplifying complex biological samples for analysis by NMR and MS. solubilityofthings.comsigmaaldrich.com While uniform labeling with precursors like ¹³C-glucose enriches an entire proteome, it can lead to highly complex spectra that are difficult to interpret. nih.gov A key emerging frontier is the use of more selective labeling strategies that target specific amino acids or functional groups.

This compound is an ideal reagent for such targeted approaches. It can be used in chemical reactions to specifically modify certain amino acid residues in vitro. For instance, it can be used to convert lysine (B10760008) residues into homoarginine, introducing a ¹³C label at a specific, known location. This targeted labeling offers several advantages over uniform labeling:

Reduced Spectral Complexity: By labeling only specific residues, the resulting MS or NMR spectra are significantly simpler and easier to analyze. sigmaaldrich.com

Focused Analysis: It allows researchers to specifically investigate the role of arginine or modified lysine residues in protein structure, function, and interaction.

Probing Active Sites: The label can be directed to enzyme active sites or protein-protein interaction domains to study molecular mechanisms in detail.

These innovative strategies move beyond simple quantification towards sophisticated structural and functional investigations of complex biological systems. sigmaaldrich.comnih.gov

High-Throughput Screening and Automation in this compound-Based Assays

High-throughput screening (HTS) is a drug discovery process that involves the automated testing of thousands of chemical compounds to identify potential therapeutic leads. bmglabtech.com The integration of mass spectrometry with HTS has created a powerful platform for identifying enzyme inhibitors or other modulators. This compound is well-suited for developing novel HTS assays.

A key application is in screening for inhibitors of enzymes that process arginine-containing substrates. In such an assay, a substrate peptide could be synthesized with a ¹³C-labeled arginine using this compound. The enzymatic reaction would then be performed in microtiter plates, each containing a different test compound from a large library. mdpi.com The reaction can be stopped using unlabeled guanidine (B92328) hydrochloride, which acts as a denaturant. biorxiv.orgnih.gov

The resulting product, which will have a different mass than the ¹³C-labeled substrate, can be rapidly detected and quantified using automated mass spectrometry. This mass shift provides a clear, unambiguous signal of enzyme activity. This approach is highly sensitive and can be fully automated, allowing for the rapid screening of vast compound libraries, thereby accelerating the early stages of drug discovery. bmglabtech.commdpi.com

Expanding Applications in Material Science and Bioengineering Research

The guanidinium (B1211019) group, the core functional component of guanidine, is of significant interest in material science and bioengineering due to its unique chemical properties. science.gov Guanidine-based polymers are widely explored for their potent antimicrobial activities, as the cationic guanidinium group can disrupt bacterial cell membranes. mdpi.comnih.gov Furthermore, guanidine hydrochloride has been investigated as a surface-complexing agent in the manufacturing of semiconductors. science.gov

The future prospect for This compound in these fields lies in its use as a mechanistic tracer. By incorporating the ¹³C label, researchers can precisely track how the guanidinium group is integrated into a material's structure and how it behaves over time.

Potential research applications include:

Studying Polymerization Reactions: Using solid-state NMR to monitor the covalent grafting of ¹³C-labeled guanidine groups onto polymer backbones like chitosan. mdpi.com

Investigating Antimicrobial Mechanisms: Tracing the transfer and interaction of ¹³C-labeled guanidinium compounds with bacterial membranes to elucidate their mode of action.

Analyzing Material Degradation: Quantifying the stability and release of guanidinium-based functional groups from bioengineered materials under various conditions.

The use of this compound provides a molecular-level view that is crucial for the rational design of new functional materials and biocompatible devices with enhanced properties. science.govmdpi.com

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling Guanidine-13C hydrochloride in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work under a fume hood to minimize inhalation risks . Avoid contact with strong oxidizers, organic peroxides, or heat sources to prevent hazardous reactions. Store in tightly sealed containers labeled with isotopic information and CAS number (286013-04-5) in a cool, dry environment .

Q. How can researchers confirm the isotopic purity of this compound?

- Methodological Answer : Isotopic purity is typically assessed using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. For example, ¹³C NMR can verify the position and enrichment of the ¹³C label. Cross-reference results with vendor-provided certificates of analysis (CoA), which should specify atom % ¹³C (e.g., 99 atom % ¹³C) .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210 nm) or charged aerosol detection (CAD) is effective. Calibrate using a certified reference standard, and validate the method for linearity, limit of detection (LOD), and precision. For isotopic differentiation, couple HPLC with mass spectrometry (LC-MS) to distinguish ¹³C-labeled species from unlabeled analogs .

Advanced Research Questions

Q. How does isotopic labeling with ¹³C influence the kinetic parameters of reactions involving Guanidine hydrochloride?

- Methodological Answer : Use kinetic isotope effect (KIE) studies to compare reaction rates between ¹³C-labeled and unlabeled guanidine. For example, monitor deprotonation or nucleophilic substitution reactions via stopped-flow spectroscopy or computational modeling (DFT). Note that ¹³C labeling may slightly alter vibrational frequencies, affecting transition states .

Q. What strategies resolve contradictions in experimental data when using this compound as a denaturant in protein folding studies?

- Methodological Answer : Control for batch-to-batch variability by verifying isotopic purity and solubility. If unfolding curves deviate from expected models, validate denaturant concentration via gravimetric analysis and check for contamination using FT-IR. Replicate experiments with independent synthetic batches to isolate systematic errors .

Q. How can researchers design robust controls for isotopic interference in metabolic tracing studies using this compound?

- Methodological Answer : Include unlabeled guanidine controls to account for natural abundance ¹³C. Use tandem mass spectrometry (MS/MS) to differentiate labeled metabolites from background noise. For cell-based studies, pre-treat samples with isotopic scavengers (e.g., ¹²C-glucose) to minimize cross-talk .

Q. What are the best practices for synthesizing this compound with high enantiomeric purity?

- Methodological Answer : Start with ¹³C-labeled cyanamide and ammonium chloride under controlled pH (8–10) and temperature (60–80°C). Purify via recrystallization in ethanol/water mixtures. Characterize intermediate products (e.g., ¹³C-cyanoguanidine) using LC-MS and chiral HPLC to ensure no racemization occurs during synthesis .

Methodological Best Practices

Q. How should researchers document isotopic labeling in publications to meet ACS style guidelines?

- Methodological Answer : Specify the position of ¹³C labeling (e.g., "Guanidine-1-¹³C hydrochloride") in the Materials section. Report isotopic enrichment (e.g., 99 atom % ¹³C) and vendor details. Use IUPAC nomenclature and avoid abbreviations. Reference synthesis protocols and analytical validation data in supplementary materials .

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.